molecular formula C6H10Br2 B14281730 1,3-Dibromo-4-methylpent-2-ene CAS No. 140837-49-6

1,3-Dibromo-4-methylpent-2-ene

Cat. No.: B14281730
CAS No.: 140837-49-6
M. Wt: 241.95 g/mol
InChI Key: JJISLIPLUDBXJS-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-methylpent-2-ene is an organic compound characterized by the presence of two bromine atoms and a double bond within its molecular structure. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of bromine atoms makes it a halogenated alkene, which can exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4-methylpent-2-ene can be synthesized through the bromination of 4-methylpent-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-methylpent-2-ene, resulting in the formation of the dibromo compound. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and appropriate catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-4-methylpent-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dibromo-4-methylpent-2-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dibromo-4-methylpent-2-ene involves its reactivity with various nucleophiles and electrophiles. The double bond and bromine atoms play a crucial role in its chemical behavior. For example, in nucleophilic substitution reactions, the bromine atoms can be displaced by nucleophiles, leading to the formation of new compounds. In addition reactions, the double bond can react with electrophiles, resulting in the addition of new groups to the molecule .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-4-methylpent-2-ene is unique due to the presence of a double bond and the specific positioning of bromine atoms. This structural arrangement imparts distinct reactivity and chemical properties compared to other dibromoalkanes. The presence of the double bond allows for additional reactions, such as addition and elimination, which are not possible in saturated dibromoalkanes .

Properties

CAS No.

140837-49-6

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

1,3-dibromo-4-methylpent-2-ene

InChI

InChI=1S/C6H10Br2/c1-5(2)6(8)3-4-7/h3,5H,4H2,1-2H3

InChI Key

JJISLIPLUDBXJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CCBr)Br

Origin of Product

United States

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